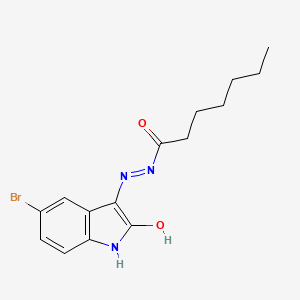
(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide, also known as BH, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of hydrazide derivatives and has been shown to exhibit biological activity against various diseases.
Mechanism of Action
The mechanism of action of (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in disease progression. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against various cancer cell lines, which may be due to its ability to inhibit the activity of topoisomerase II. This compound has also been shown to have hypoglycemic effects in diabetic rats, which may be due to its ability to increase insulin sensitivity. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which may be beneficial in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide is its ability to exhibit cytotoxicity against various cancer cell lines, which makes it a potential candidate for cancer therapy. However, one limitation is its low solubility in water, which may limit its use in certain experimental settings.
Future Directions
For research on (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide could include further studies on its mechanism of action, as well as its potential therapeutic applications in other diseases such as Parkinson's disease and multiple sclerosis. Additionally, research could focus on developing more efficient synthesis methods for this compound to increase its availability for experimental use.
Synthesis Methods
The synthesis of (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide involves the condensation of 5-bromo-2-oxindole-3-carboxylic acid hydrazide with 1-bromoheptane in the presence of a base, followed by cyclization using a Lewis acid catalyst. The resulting product is a yellow solid with a melting point of 249-251°C.
Scientific Research Applications
(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. It has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to have hypoglycemic effects in diabetic rats.
properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]heptanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-2-3-4-5-6-13(20)18-19-14-11-9-10(16)7-8-12(11)17-15(14)21/h7-9,17,21H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSPANKPCRTOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

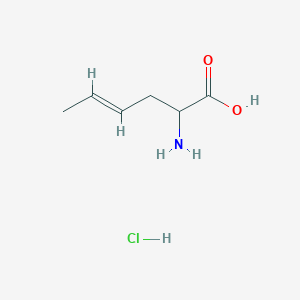
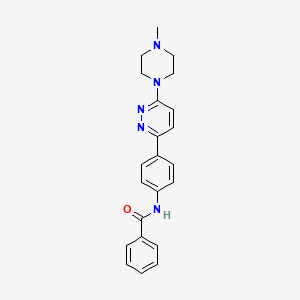
![1-(2-Chlorophenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2948161.png)
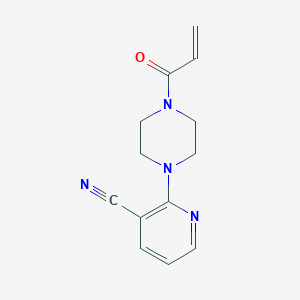
![4-Morpholin-4-yl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2948164.png)
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2948166.png)
![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2948167.png)
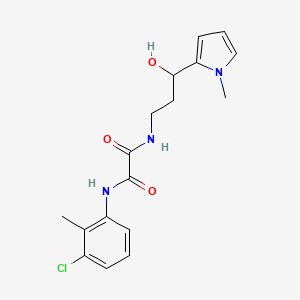


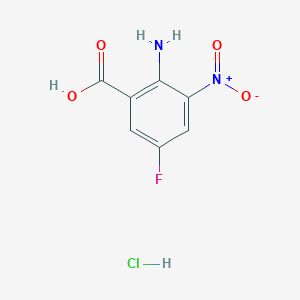
![N-[2-Methyl-4-[2-(2-oxoimidazolidin-1-yl)ethoxy]phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2948173.png)
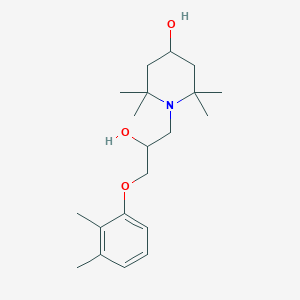
![N-methyl-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2948177.png)